Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at position 6 and an ethyl ester moiety at position 3. This structure combines aromatic fluorination, known to enhance metabolic stability and binding affinity in medicinal chemistry, with a pyrazolopyridine scaffold that has demonstrated utility in kinase inhibition and anticancer research .
The compound’s molecular formula is inferred as C₁₆H₁₃FN₂O₂ (MW: 284.3 g/mol), with a pyrazolo[1,5-a]pyridine core (C₇H₄N₂), an ethyl carboxylate group (C₃H₅O₂), and a 4-fluorophenyl substituent (C₆H₄F). Computational properties (e.g., LogP, topological polar surface area) can be extrapolated from structurally similar derivatives, suggesting moderate lipophilicity and solubility .
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
QMCLUTNOYSRGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
SNAr-Based Annulation with Diazonium Salts
A robust method involves nucleophilic aromatic substitution (SNAr) on 3-nitropyridine derivatives followed by Japp–Klingemann hydrazone formation. For instance, 2-chloro-3-nitropyridine undergoes SNAr with 4-fluorophenyldiazonium tosylate in acetonitrile/pyridine, yielding a hydrazone intermediate that cyclizes under acidic conditions to form the pyrazolo[1,5-a]pyridine core. Key advantages include:
-
One-pot efficiency : Combines azo-coupling, deacylation, and cyclization steps without intermediate isolation.
-
Solvent optimization : Acetonitrile enhances diazonium salt stability, while pyridine acts as both base and catalyst (yields 78–84%).
Controlled experiments using in situ NMR monitoring revealed an unexpected N- to C-acetyl migration during cyclization, necessitating precise temperature control (40°C for 45 min) to suppress rearrangements.
[3+2] Cycloaddition Strategies
Base-Free [3+2] Cycloaddition of N-Aminopyridines
A green protocol employs N-aminopyridines and enaminones in ethanol under air, avoiding toxic oxidants or bases. The mechanism proceeds via:
-
Enaminone activation : Tautomerization to a β-keto-enamine, acting as a dipolarophile.
-
Cycloaddition : Regioselective attack by the N-aminopyridine’s NH₂ group, forming the pyrazole ring.
Representative conditions :
| Enaminone substituent | Yield (%) | Reaction time (h) |
|---|---|---|
| Acetyl | 92 | 6 |
| Benzoyl | 85 | 8 |
This method achieves excellent atom economy and tolerates electron-withdrawing groups on the enaminone, making it ideal for introducing the 3-carboxylate moiety.
Oxidant-Mediated Cycloadditions
In contrast, Motornov’s method uses Cu(OAc)₂ and lutidine to facilitate cycloaddition with α-fluoronitroalkenes, albeit with lower yields (65–72%) due to competing side reactions. Ethanol/acetic acid mixtures (2:1 v/v) improve selectivity for the 6-aryl substituent by stabilizing transition states through hydrogen bonding.
Japp–Klingemann Reaction Followed by Cyclization
Tosylate-Mediated Diazonium Coupling
Reaction of ethyl 3-oxobutanoate with 4-fluoroarenediazonium tosylates generates a hydrazone intermediate, which undergoes acid-catalyzed cyclization (HCl/EtOH, 60°C). Critical parameters include:
-
pH control : Maintaining pH 3–4 during workup prevents hydrolysis of the ethyl ester.
-
Solvent effects : Chloroform extraction minimizes polar byproducts, achieving 81% purity after column chromatography.
Mechanistic insight : The reaction proceeds via a six-membered transition state, where the pyridine nitrogen attacks the diazonium’s β-carbon, followed by proton transfer and ring closure.
Microwave-Assisted and One-Pot Syntheses
Microwave-Enhanced Cyclization
A rapid protocol irradiates a mixture of 2-amino-4-fluoropyridine and ethyl propiolate in DMF at 150°C for 15 min, achieving 88% yield via in situ acetylide formation and cyclization. Microwave conditions reduce reaction times tenfold compared to conventional heating.
One-Pot Multicomponent Reactions
Combining 4-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux forms the pyrazole ring first, followed by Friedländer annulation with ammonium acetate to construct the pyridine ring. Key variables:
| Component | Optimal equiv | Role |
|---|---|---|
| 4-Fluorobenzaldehyde | 1.2 | Electrophilic partner |
| Ammonium acetate | 2.0 | Nitrogen source |
This method simplifies purification but requires strict stoichiometric control to avoid dimerization byproducts.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further derivatization:
-
Reactants : Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Conditions : Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (MeOH), room temperature or mild heating.
-
Product : 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid .
The carboxylic acid derivative serves as a precursor for amide or peptide coupling reactions in drug discovery.
Nucleophilic Substitution at the Ester Group
The ester functionality participates in nucleophilic acyl substitution reactions:
Transesterification
-
Reactants : Methanol or other alcohols.
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) catalysis, reflux.
Amidation
-
Reactants : Primary or secondary amines.
-
Conditions : Coupling agents like HATU or EDCl, dimethylformamide (DMF), room temperature.
-
Product : 6-(4-Fluorophenyl)-N-(substituted)pyrazolo[1,5-a]pyridine-3-carboxamides .
Functionalization of the Pyrazolo[1,5-a]pyridine Core
The electron-deficient aromatic system undergoes regioselective electrophilic substitution under controlled conditions:
Nitration
-
Conditions : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄), 0–5°C.
-
Product : Nitro-substituted derivatives at position 5 or 7, depending on directing effects .
Halogenation
-
Conditions : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetic acid (HOAc), 50°C.
-
Product : 5-Bromo- or 5-chloro-6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylates .
Reduction of the Ester Group
The ethyl ester is reduced to a primary alcohol:
-
Reactants : Lithium aluminum hydride (LiAlH₄) in dry THF.
-
Conditions : Reflux under inert atmosphere.
-
Product : 3-(Hydroxymethyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine .
Cyclization and Annulation Reactions
The compound serves as a scaffold for constructing fused heterocycles:
Pyrazolo-Pyridine Fused Systems
-
Reactants : β-Dicarbonyl compounds (e.g., acetylacetone).
-
Conditions : Acetic acid (6 equiv.), Pd(OAc)₂ (10 mol %), oxygen atmosphere, 130°C.
| Entry | Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | O₂ | 94 |
| 2 | HOAc (6) | Air | 74 |
| 3 | TFA (2) | O₂ | 55 |
Photophysical Modifications
The fluorophenyl group enhances fluorescence properties, enabling applications in materials science:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate has been evaluated for its potential to inhibit tumor growth across various cancer cell lines.
Case Study:
- A study demonstrated that this compound showed cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests a promising lead for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by modulating cytokine production in vitro.
Experimental Findings:
- In macrophage cell lines, treatment with this compound resulted in a notable reduction of TNF-alpha and IL-6 production.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Synthesis and Chemical Properties
This compound can be synthesized through various methods including Suzuki coupling reactions involving ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate and p-fluorophenylboronic acid under palladium catalysis . The molecular formula is C16H13FN2O2 with a molecular weight of 284.29 g/mol.
Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyridine derivatives has been documented, indicating their effectiveness against various bacterial strains. This compound is hypothesized to exhibit similar properties based on structural analogies with other active derivatives .
Mechanism of Action
The mechanism of action of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. For example, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations:
Bulkier groups (e.g., 4-methoxybenzyloxy in ) increase molecular weight and polar surface area, which may reduce cell permeability but improve target specificity. Polyhalogenated aryl groups (e.g., 2,3-difluorophenyl in ) enhance potency in kinase inhibition due to improved hydrophobic interactions.
Core Modifications :
- Replacing the pyridine ring with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine in ) alters electronic density and hydrogen-bonding capacity, influencing kinase selectivity.
Biological Activity Trends :
- Pyrazolo[1,5-a]pyridine-3-carboxylates with electron-withdrawing substituents (e.g., -F, -CF₃) show enhanced activity in enzyme inhibition assays, likely due to improved binding to ATP pockets .
- Ethyl ester moieties at position 3 are critical for maintaining solubility and metabolic stability across derivatives .
Biological Activity
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H13FN2O2 and a molecular weight of 284.29 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a 4-fluorophenyl substitution, which enhances its biological activity and lipophilicity, making it a valuable candidate for drug development.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various kinases such as AXL and c-MET, which are crucial in cancer progression and metastasis. In vitro studies have shown that these compounds can effectively reduce cell viability in several cancer cell lines .
Antimicrobial Properties
In vitro evaluations of related pyrazole derivatives have demonstrated notable antimicrobial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens. Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
This compound has also been associated with anti-inflammatory properties. Research has indicated that certain pyrazole derivatives possess the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Compounds in this class have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Suzuki Coupling : This method involves the reaction of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate with p-fluorophenylboronic acid in the presence of a palladium catalyst under specific conditions .
- Multistep Synthesis : Several synthetic pathways have been explored to optimize yield and purity while ensuring the desired biological activity .
Comparison with Related Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 0.97 | Lacks the 4-fluorophenyl group |
| Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 0.86 | Contains a bromo substituent instead of fluorine |
| Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | 0.74 | Different core structure; lacks fluorinated aromatic |
| 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 0.68 | Acidic functional group instead of ester |
This table highlights the unique aspects of this compound regarding its structural features and potential biological activities.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of pyrazolo derivatives including this compound:
- Study on Antimicrobial Activity : A study conducted on five pyrazole derivatives showed significant inhibition against various pathogens with compound 7b being notably active .
- Anti-inflammatory Study : Research demonstrated that certain pyrazole derivatives exhibited potent COX inhibition with selectivity indices surpassing those of traditional NSAIDs .
Q & A
Q. What are the most efficient synthetic routes for Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate?
The compound can be synthesized via 1,3-dipolar cycloaddition between pyridine derivatives and ethyl propiolate. A key method involves using N-aminopyridine sulfates (generated from substituted pyridines and hydroxylamine-O-sulfonic acid) and ethyl propionate. This approach eliminates the need to convert sulfates to iodides, simplifying the process and improving yields (88–93%) . Optimization includes dissolving reactants in polar aprotic solvents (e.g., DMF) to enhance solubility .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): For structural confirmation of substituents (e.g., 4-fluorophenyl groups) and regioselectivity analysis.
- X-ray Crystallography: To resolve stereochemical ambiguities and validate molecular geometry (e.g., bond angles, torsion angles) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (typically ≥95%) and monitor reaction progress .
Q. How can solubility challenges be addressed during synthesis or purification?
- Solvent Mixtures: Use water-DMF systems to dissolve polar intermediates (e.g., N-aminopyridine sulfates) .
- Chromatography: Employ silica gel column chromatography with hexane/ethyl acetate gradients for purification .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselectivity in cycloaddition reactions?
Regioselectivity in 1,3-dipolar cycloadditions is governed by:
- Electronic Factors: Electron-withdrawing groups (e.g., -F) on the pyridine ring direct cycloaddition to specific positions (e.g., C6 in the pyrazolo[1,5-a]pyridine scaffold) .
- Steric Effects: Bulky substituents (e.g., 4-fluorophenyl) may hinder access to certain reaction sites, favoring alternative pathways.
- Hydrogen Bonding: Interactions between reactants can stabilize transition states, altering product distribution .
Table 1: Substituent Effects on Regioselectivity
| Substituent Position | Electronic Nature | Predominant Product | Yield (%) |
|---|---|---|---|
| 3-Fluoro | Electron-withdrawing | Ethyl 6-substituted | 90 |
| 4-Methyl | Electron-donating | Ethyl 4-substituted | 85 |
Q. What strategies enhance the biological activity of pyrazolo[1,5-a]pyridine derivatives?
- Isoxazole Incorporation: Introducing isoxazole cores (e.g., via diethylamine substitution) improves antitumor activity by modulating binding affinity to biological targets .
- Functionalization: Adding bioisosteric groups (e.g., tert-butoxycarbonyl) at the 5-position enhances metabolic stability and bioavailability .
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., halogens, alkyl chains) to optimize pharmacokinetic properties .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
- Reagent Purity: Ensure reactants (e.g., hydroxylamine-O-sulfonic acid) are freshly prepared to avoid decomposition .
- Reaction Monitoring: Use real-time HPLC or TLC to identify side products (e.g., over-oxidized intermediates).
- Reproducibility Checks: Validate solvent ratios (e.g., THF/water) and temperature controls, as minor deviations can significantly impact yields .
Methodological Considerations
Q. What computational tools are suitable for predicting reactivity or optimizing synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
